Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
oxacillin sodium monohydrate
CAS No.: 7240-38-2
Cat. No.: VC20740694
Molecular Formula: C19H21N3NaO6S
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7240-38-2 |
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Molecular Formula | C19H21N3NaO6S |
Molecular Weight | 442.4 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Standard InChI | InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1 |
Standard InChI Key | SNNRZFMTISMWEY-VICXVTCVSA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Chemical Properties
Molecular Structure and Identification
Oxacillin sodium monohydrate is identified by the CAS number 7240-38-2, distinguishing it from other related compounds in the β-lactam family . The molecular structure of this compound is represented by the following properties:
Property | Specification |
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Molecular Formula | C₁₉H₁₈N₃NaO₅S·H₂O (monohydrate) |
Molecular Weight | 441.43 g/mol |
SMILES Notation | O.[Na+].Cc1onc(c2ccccc2)c1C(=O)N[C@H]3[C@H]4SC(C)(C)C@@HC(=O)[O-] |
InChI | InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1 |
The structural composition includes the characteristic β-lactam ring that is essential for its antimicrobial activity, along with modifications that provide resistance to penicillinase enzymes. The monohydrate form includes one water molecule per molecule of oxacillin sodium, contributing to its stability and solubility characteristics .
Physical Characteristics
Oxacillin sodium monohydrate appears as a crystalline powder that exhibits specific physical properties advantageous for laboratory and pharmaceutical applications. Its enhanced solubility in water, compared to the free acid form, makes it particularly suitable for experimental applications in aqueous environments . The recommended storage conditions for maintaining stability are 2-8°C, which helps prevent degradation of the compound over time .
Mechanism of Action
The primary mechanism of action of oxacillin sodium monohydrate involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are enzymes that catalyze the pentaglycine crosslinking between alanine and lysine residues, which provides additional strength to the cell wall .
When oxacillin binds to these proteins, it disrupts the peptidoglycan cross-linking process, resulting in a weakened cell wall structure that cannot withstand osmotic pressure. This compromised integrity ultimately leads to cell lysis and bacterial death . The specificity of this mechanism explains the compound's effectiveness against Gram-positive bacteria, whose cell walls contain a higher proportion of peptidoglycan.
A critical characteristic that distinguishes oxacillin from other β-lactam antibiotics is its resistance to β-lactamases. While many bacteria develop resistance to β-lactam antibiotics through plasmid-encoded β-lactamases, oxacillin maintains its effectiveness due to its structural modifications that prevent degradation by these enzymes .
Applications in Research and Medicine
Microbiology Applications
In microbiological research, oxacillin sodium monohydrate serves multiple important functions. It is extensively employed to investigate bacterial susceptibility and resistance patterns, providing valuable insights into the evolving landscape of antibiotic resistance .
One of its primary applications is in antimicrobial susceptibility testing (AST), where it is included in various test formats such as panels, discs, and MIC (Minimum Inhibitory Concentration) strips. These tests help medical microbiologists assess the effectiveness of antibiotics against bacterial isolates and recommend appropriate treatment options .
Oxacillin can also function as a selective agent in isolation media. For example, it is used in ORSAB (Oxacillin Resistance Screening Agar Base) with ORSAB Selective Supplement to identify and isolate resistant Staphylococcus strains . This application is particularly valuable in clinical and research settings where identifying resistant bacteria is crucial for both treatment decisions and epidemiological studies.
Pharmaceutical Research
In pharmaceutical research, oxacillin sodium monohydrate plays a significant role in several areas:
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It serves as a reference standard for antibiotic formulation and efficacy testing, supporting the development of new antibiotics .
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It is used to explore the genetics and biochemistry of antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains .
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Studies involving this compound contribute to understanding how bacterial populations evolve under antibiotic pressure .
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It helps identify which genes are involved in resistance mechanisms and how these genes affect bacterial cell physiology .
These applications collectively contribute to the ongoing battle against antibiotic resistance, which represents one of the most significant challenges in modern medicine.
Analytical Methods
Spectrophotometric Analysis
A simple and sensitive spectrophotometric method has been developed for the determination of oxacillin sodium. This analytical approach is based on charge transfer complexation reactions of the drug with iodine in methanol-dichloromethane medium .
The procedure involves the following steps:
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Preparation of standard oxacillin sodium solutions in varying concentrations
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Addition of 1.5 ml of 0.05% iodine to each sample
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Dilution to volume with methanol
This method allows for precise quantification of oxacillin in various sample types, including pharmaceutical formulations and biological samples such as human urine.
Validation Parameters
The spectrophotometric method has been extensively validated to ensure its reliability and accuracy. The validation results demonstrate the following parameters:
Parameter | Value for Oxacillin Sodium |
---|---|
Linear dynamic range | 2.0–8.0 μg/ml |
Regression equation | Y = 7.05 × 10⁻² X–7.0 × 10⁻³ |
Correlation coefficient (r) | 0.9999 |
Limit of Detection (LOD) | 0.39 μg/ml |
Limit of Quantitation (LOQ) | 1.18 μg/ml |
Variance (S₀²) of calibration line | 1.04 × 10⁻⁶ |
Additionally, the method has been validated for specificity, precision, accuracy, robustness, and ruggedness. Intraday and interday assays were performed at three different concentration levels (low, medium, and high) to establish the method's reliability under various conditions .
Antimicrobial Properties
Spectrum of Activity
Oxacillin sodium monohydrate exhibits a narrow spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria. Its effectiveness is particularly notable against resistant Staphylococcus species, including some strains that have developed resistance to other antibiotics .
Minimum Inhibitory Concentration (MIC) values have been established for various bacterial species, providing insight into the compound's effectiveness:
Bacterial Species | MIC Range (μg/ml) |
---|---|
Diplococcus pneumoniae | 0.003 - 0.2 |
Haemophilus influenzae | 6.3 - 50 |
These MIC values illustrate the varying susceptibility of different bacterial species to oxacillin, with some Gram-positive bacteria showing high sensitivity even at very low concentrations .
Resistance Mechanisms
While oxacillin demonstrates resistance to degradation by β-lactamases, certain bacteria have developed alternative mechanisms to evade its antimicrobial effects. Understanding these resistance mechanisms is crucial for developing effective treatment strategies and new antibiotics.
In research settings, oxacillin sodium monohydrate has been extensively used to study these resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA). These studies help elucidate how bacterial populations evolve under antibiotic pressure and which genetic factors contribute to resistance development .
The primary mechanism of resistance to oxacillin in Staphylococcus aureus involves the acquisition of the mecA gene, which encodes an alternative penicillin-binding protein (PBP2a) with reduced affinity for β-lactam antibiotics. This alteration allows continued cell wall synthesis even in the presence of the antibiotic .
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